Ro 41-5253 is a synthetic retinoid, specifically a selective retinoic acid receptor alpha (RARα) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to RARα but does not activate transcription, unlike RARα agonists like all-trans-retinoic acid (ATRA). [, , ] Ro 41-5253 has been widely used as a research tool to investigate the role of RARα in various biological processes, including cell differentiation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Ro 41-5253 was developed as part of research into retinoid pharmacology, particularly focusing on the retinoic acid receptors, which are critical for various biological processes including development, differentiation, and homeostasis. It is identified by the Chemical Abstracts Service number 144092-31-9 and is commercially available from suppliers such as Sigma-Aldrich and MedchemExpress .
The synthesis of Ro 41-5253 involves several chemical steps that can be categorized into the following stages:
Ro 41-5253 has a complex molecular structure that can be described as follows:
Ro 41-5253 participates in several chemical reactions primarily related to its binding interactions with retinoic acid receptors:
The effectiveness of Ro 41-5253 in inhibiting receptor activity can depend on factors such as concentration, presence of competing ligands, and cellular context.
The mechanism of action of Ro 41-5253 involves:
Ro 41-5253 exhibits several notable physical and chemical properties:
The compound's melting point is reported to be around 150–155 °C, indicating its solid-state stability at room temperature.
Ro 41-5253 has several applications in scientific research:
Ro 41-5253 demonstrates highly specific binding for the retinoic acid receptor alpha (RARα) subtype, with an IC₅₀ of 60 nM. This affinity is substantially lower for RARβ (IC₅₀ = 2.4 µM) and RARγ (IC₅₀ = 3.3 µM) subtypes [3]. Unlike retinoid agonists, Ro 41-5253 binds RARα without inducing transcriptional activation through retinoic acid response elements (RAREs) [1]. This unique property stems from its structural conformation, which prevents recruitment of co-activators necessary for gene transcription. The compound's selectivity makes it a valuable pharmacological tool for dissecting RARα-specific pathways in cellular differentiation and proliferation [8].
Despite its antagonistic properties, Ro 41-5253 preserves RAR/RXR heterodimer formation and DNA binding capabilities [1]. This distinguishes it from broad-spectrum retinoid inhibitors that disrupt dimerization. The compound exerts its effects by inducing conformational changes in the RARα ligand-binding domain that prevent co-activator recruitment while maintaining the structural integrity required for dimerization with retinoid X receptors (RXRs) [7]. This selective modulation allows targeted disruption of RARα-mediated transcription without compromising RXR-dependent pathways.
Ro 41-5253 functions as a competitive antagonist of all-trans retinoic acid (ATRA)-induced signaling. In pancreatic carcinoma DSL-6A/C1 cells, Ro 41-5253 completely blocks ATRA-mediated growth inhibition and reporter gene transactivation [6]. Similarly, in acute promyelocytic leukemia (APL) models, pre-incubation with Ro 41-5253 prevents ATRA-induced nuclear translocation of transcription factors like Nrf2 [8]. This competitive inhibition extends to RARα-dependent gene expression programs, including insulin-like growth factor-binding protein-3 (IGFBP-3) induction in breast cancer cells [5].
Table 1: Binding Affinity Profile of Ro 41-5253
Receptor Subtype | IC₅₀ Value | Selectivity Ratio |
---|---|---|
RARα | 60 nM | 1 (Reference) |
RARβ | 2.4 µM | 40-fold lower |
RARγ | 3.3 µM | 55-fold lower |
RXR isoforms | >10 µM | Negligible binding |
Ro 41-5253 exerts potent anti-proliferative effects through suppression of activator protein-1 (AP-1) transcriptional activity. In estrogen receptor-positive breast cancer cell lines (MCF-7 and ZR-75.1), this RARα antagonist inhibits proliferation by up to 81% and 74%, respectively, at 10 µM concentrations [1] [4]. The mechanism involves interference with the c-Jun/c-Fos complex without direct DNA binding. Instead, Ro 41-5253-bound RARα physically interacts with AP-1 components, preventing their access to target gene promoters involved in cell cycle progression [6]. This AP-1 blockade occurs independently of classical RARE-mediated transcription, providing an alternative pathway for retinoid-mediated growth control.
Apoptosis induction by Ro 41-5253 operates through a p53-independent pathway. In breast cancer models, treatment triggers a dose-dependent increase in apoptotic cells (up to 80% in ZR-75.1 at 10 µM after 6 days) without p53 activation [1]. Instead, apoptosis correlates with significant downregulation of Bcl-2, the anti-apoptotic regulator. This Bcl-2 suppression occurs at the transcriptional level and precedes caspase activation. The differential sensitivity between cell lines (ZR-75.1 > MCF-7) suggests tissue-specific factors influence this apoptotic pathway.
Ro 41-5253 treatment increases transforming growth factor-beta 1 (TGF-β1) protein expression, which mechanistically links RARα antagonism to apoptosis execution. Elevated TGF-β1 levels correlate temporally with Bcl-2 downregulation and the appearance of hypodiploid DNA peaks [1]. TGF-β1 signaling activates SMAD complexes that repress BCL2 transcription while promoting pro-apoptotic BIM expression. This pathway operates independently in estrogen receptor-negative breast cancer cells (MDA-MB-231), which show minimal response to Ro 41-5253, indicating the requirement for specific receptor constellations.
Table 2: Cellular Responses to Ro 41-5253 in Breast Cancer Models
Cell Line | ER Status | Proliferation Inhibition (10 µM) | Apoptosis Induction (6 days) | TGF-β1 Upregulation |
---|---|---|---|---|
ZR-75.1 | Positive | 74% | 80% | Significant |
MCF-7 | Positive | 81% | 58% | Moderate |
MDA-MB-231 | Negative | <10% | <5% | Minimal |
At concentrations exceeding its RARα antagonism range (>5 µM), Ro 41-5253 exhibits partial PPARγ agonism. This off-target activity manifests in adipocyte differentiation models where higher doses (10-20 µM) induce lipid accumulation and expression of adipogenic markers like aP2 and adiponectin. The PPARγ activation occurs through direct ligand-receptor interaction with an EC₅₀ approximately 15-fold higher than its RARα IC₅₀. This dual-receptor activity illustrates the compound's concentration-dependent pharmacology, where low concentrations yield selective RARα blockade while higher concentrations engage additional nuclear receptors.
The interplay between RARα antagonism and PPARγ partial agonism creates a unique regulatory profile in metabolic pathways. In preadipocyte models, Ro 41-5253 simultaneously inhibits RARα-mediated repression of adipogenesis while directly activating PPARγ-dependent differentiation programs. This dual modulation enhances adipogenic conversion more effectively than selective PPARγ agonists alone. Transcriptomic analyses reveal synergistic effects on genes regulating lipid storage (CD36, FABP4) and insulin sensitivity (GLUT4, adiponectin). The convergence of these pathways positions Ro 41-5253 as a chemical tool for studying nuclear receptor crosstalk in metabolic diseases.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7